An In-depth Technical Guide to 5-Morpholino-2-nitrobenzaldehyde
An In-depth Technical Guide to 5-Morpholino-2-nitrobenzaldehyde
An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of the versatile chemical intermediate, 5-Morpholino-2-nitrobenzaldehyde (CAS No: 113259-81-7).
Introduction: A Privileged Scaffold in Modern Medicinal Chemistry
5-Morpholino-2-nitrobenzaldehyde is a substituted aromatic aldehyde that has garnered significant interest in the field of medicinal chemistry. Its structure uniquely combines three key functional moieties: a reactive aldehyde group, an electron-withdrawing nitro group, and a morpholine ring. The morpholine heterocycle is widely recognized as a "privileged structure" in drug discovery.[1][2] Its incorporation into molecules can confer advantageous physicochemical properties, such as improved aqueous solubility, metabolic stability, and target-binding affinity.[1] These properties, coupled with the synthetic versatility of the aldehyde and nitro groups, make 5-Morpholino-2-nitrobenzaldehyde a valuable building block for the synthesis of novel bioactive compounds, particularly in the development of kinase inhibitors.[3][4]
This technical guide provides a comprehensive overview of 5-Morpholino-2-nitrobenzaldehyde, including its chemical and physical properties, a detailed synthesis protocol, safety and handling information, and its applications as a precursor in the synthesis of complex heterocyclic compounds.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physicochemical and spectroscopic properties of 5-Morpholino-2-nitrobenzaldehyde is essential for its effective use in research and development.
Table 1: Physicochemical Properties of 5-Morpholino-2-nitrobenzaldehyde
| Property | Value | Reference |
| CAS Number | 113259-81-7 | |
| Molecular Formula | C₁₁H₁₂N₂O₄ | |
| Molecular Weight | 236.23 g/mol | |
| Appearance | Solid | |
| Melting Point | 149-151 °C | |
| Purity | ≥95% |
Spectroscopic Analysis
While specific spectra are often proprietary to suppliers, the expected spectroscopic signatures can be inferred from the structure and data for analogous compounds. Supplier documentation often includes detailed analytical data such as NMR, HPLC, and LC-MS upon request.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (highly deshielded, likely >10 ppm), distinct aromatic protons, and the protons of the morpholine ring.
-
¹³C NMR: The carbon NMR spectrum will feature a downfield signal for the carbonyl carbon of the aldehyde group (typically >180 ppm), along with signals for the aromatic carbons and the carbons of the morpholine ring.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl (C=O) stretch of the aldehyde (around 1700 cm⁻¹) and the asymmetric and symmetric stretches of the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹, respectively).
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (236.23 m/z).
Synthesis of 5-Morpholino-2-nitrobenzaldehyde
The most plausible and widely applicable method for the synthesis of 5-Morpholino-2-nitrobenzaldehyde is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a halo-substituted nitrobenzaldehyde with morpholine. The presence of the strongly electron-withdrawing nitro group ortho to the leaving group (a halogen) activates the aromatic ring towards nucleophilic attack.
A common precursor for this synthesis is 2-fluoro-5-nitrobenzaldehyde, as the fluorine atom is an excellent leaving group in SNAr reactions.
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
This protocol is a representative procedure based on established methods for SNAr reactions with morpholine.[5][6]
Materials:
-
2-Fluoro-5-nitrobenzaldehyde
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-5-nitrobenzaldehyde (1.0 eq) in anhydrous DMF.
-
Addition of Reagents: Add potassium carbonate (2.0 eq) to the solution, followed by the dropwise addition of morpholine (1.2 eq).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield 5-Morpholino-2-nitrobenzaldehyde.
Caption: Synthesis workflow for 5-Morpholino-2-nitrobenzaldehyde.
Applications in Drug Discovery and Organic Synthesis
The dual reactivity of the aldehyde and nitro functional groups makes 5-Morpholino-2-nitrobenzaldehyde a versatile intermediate for the synthesis of a variety of heterocyclic compounds.[7][8]
Precursor to Kinase Inhibitors
The morpholine moiety is a common feature in many kinase inhibitors, where it often forms key interactions within the ATP-binding pocket of the enzyme.[4][9] The aldehyde group of 5-Morpholino-2-nitrobenzaldehyde serves as a synthetic handle for elaboration into more complex scaffolds. For instance, the nitro group can be reduced to an amine, which can then undergo cyclization reactions with other reagents to form quinazolines, a core structure in many VEGFR-2 kinase inhibitors.[7]
Caption: Pathway to kinase inhibitor scaffolds.
Synthesis of Heterocyclic Compounds
The aldehyde functionality can readily participate in condensation reactions with active methylene compounds to form a variety of heterocyclic systems. Furthermore, the in-situ reduction of the nitro group to an amine, followed by condensation with a ketone, provides a direct route to substituted quinolines via the Friedländer annulation.
Safety and Handling
As with all nitroaromatic compounds, 5-Morpholino-2-nitrobenzaldehyde should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
Table 2: Hazard and Precautionary Statements
| Category | Statement |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/ eye protection/ face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound.
Conclusion
5-Morpholino-2-nitrobenzaldehyde is a strategically important chemical intermediate with significant potential in medicinal chemistry and organic synthesis. The presence of the privileged morpholine scaffold, combined with the versatile reactivity of the aldehyde and nitro groups, makes it a valuable precursor for the construction of complex molecular architectures, particularly in the pursuit of novel kinase inhibitors and other bioactive molecules. The synthetic route via nucleophilic aromatic substitution is robust and allows for the efficient production of this key building block. As research into targeted therapies continues to expand, the utility of well-designed intermediates like 5-Morpholino-2-nitrobenzaldehyde is poised to grow, enabling the development of the next generation of therapeutic agents.
References
-
B. V. V. S. Kumar, V. S. Kumar, and G. M. Kumar, "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules," Medicinal Research Reviews, vol. 40, no. 2, pp. 709–752, 2020.
-
G. C. T. C. G. G. C. T. C. G. and G. C. T. C. G. G. C. T. C. G., "Occurrence of Morpholine in Central Nervous System Drug Discovery," ACS Chemical Neuroscience, vol. 11, no. 15, pp. 2249–2264, 2020.
-
A. Kourounakis, D. Xanthopoulos, and A. Tzara, "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules," Semantic Scholar, 2020.
-
J. F. G. J. F. G. and J. F. G. J. F. G., "Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors," ResearchGate, 2011.
-
G. C. T. C. G. G. C. T. C. G. and G. C. T. C. G. G. C. T. C. G., "Occurrence of Morpholine in Central Nervous System Drug Discovery," ACS Publications, 2020.
-
"Aromatic Substitution," Vapourtec Flow Chemistry.
-
"Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking," Organic & Biomolecular Chemistry (RSC Publishing).
-
Y. Sainz, J. A. R. R., J. M. G. M., and G. M. G., "A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies," ResearchGate, 2003.
-
"Process for the preparation of 2-nitrobenzaldehyde," Google Patents.
-
V. V. L. V. V. L. and V. V. L. V. V. L., "Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles," Frontiers in Chemistry, vol. 6, 2018.
-
P. B. P. B. and P. B. P. B., "Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene," Beilstein Journal of Organic Chemistry, vol. 12, pp. 192–197, 2016.
-
"Process for the preparation of 2-nitrobenzaldehyde," Google Patents.
-
P. B. P. B. and P. B. P. B., "Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene," ResearchGate, 2016.
-
"Process for the preparation of 2-nitrobenzaldehyde," Google Patents.
-
"A Comparative Performance Analysis of 2-Chloro-5-nitrobenzaldehyde in Synthetic Applications," BenchChem, 2025.
-
"Process for the preparation of 2-nitrobenzaldehydes," Justia Patents.
-
"2-Fluoro-5-nitrobenzaldehyde 97%," Sigma-Aldrich.
-
"2-Phenylbenzimidazole-5-sulfonic acid synthesis," ChemicalBook.
-
"Meta-nitrobenzaldehyde patented technology retrieval search results," Eureka | Patsnap.
-
"A Review on Medicinally Important Heterocyclic Compounds," Bentham Science, 2022.
-
T. M. T. M. and T. M. T. M., "Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives," Molecules, vol. 26, no. 5, p. 1424, 2021.
-
"Method for the synthesis of a benzimidazole compound," Google Patents.
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. vapourtec.com [vapourtec.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
